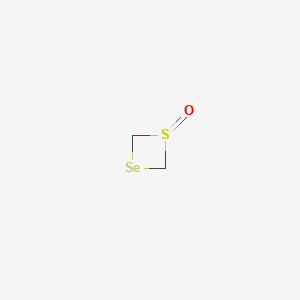
1lambda~4~,3-Thiaselenetan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda~4~,3-Thiaselenetan-1-one is a chemical compound that belongs to the class of heterocyclic compounds containing both sulfur and selenium atoms.
Preparation Methods
The synthesis of 1lambda4,3-Thiaselenetan-1-one typically involves the use of selenium dichloride or selenium dibromide as electrophilic reagents. These reagents facilitate the formation of the selenium-sulfur bond, which is a key feature of this compound. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a base to neutralize the by-products . Industrial production methods may involve catalytic cross-coupling reactions to enhance yield and efficiency .
Chemical Reactions Analysis
1lambda~4~,3-Thiaselenetan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into selenides or thiols.
Substitution: Nucleophilic substitution reactions can replace the selenium or sulfur atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
1lambda~4~,3-Thiaselenetan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organoselenium compounds.
Biology: The compound exhibits glutathione peroxidase-like properties, making it useful in studies related to oxidative stress and antioxidant activity.
Industry: It is used in the production of materials with unique electrical and optical properties.
Mechanism of Action
The mechanism of action of 1lambda4,3-Thiaselenetan-1-one involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity is attributed to its ability to mimic the action of glutathione peroxidase, an enzyme that reduces harmful peroxides in the body. The compound’s molecular structure allows it to participate in redox reactions, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
1lambda~4~,3-Thiaselenetan-1-one can be compared to other similar compounds, such as:
1,3-Thiaselenolane: Another heterocyclic compound containing sulfur and selenium, but with a different ring structure.
1,3-Thiaselenole: Similar in composition but differs in the arrangement of atoms within the ring.
1,4,5,8-Diselenadithiafulvalenes: These compounds have a more complex structure and are used in different applications, such as organic electronics. The uniqueness of 1lambda4,3-Thiaselenetan-1-one lies in its specific ring structure and the balance of sulfur and selenium atoms, which confer distinct chemical and physical properties.
Properties
CAS No. |
918905-40-5 |
|---|---|
Molecular Formula |
C2H4OSSe |
Molecular Weight |
155.09 g/mol |
IUPAC Name |
1,3-thiaselenetane 1-oxide |
InChI |
InChI=1S/C2H4OSSe/c3-4-1-5-2-4/h1-2H2 |
InChI Key |
OVDMLTOLFCWAHO-UHFFFAOYSA-N |
Canonical SMILES |
C1S(=O)C[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


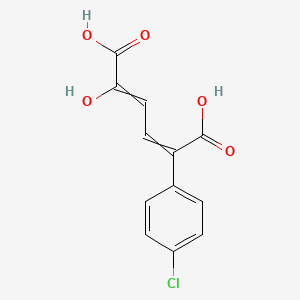
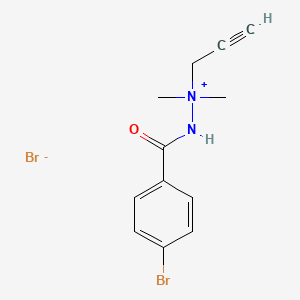
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
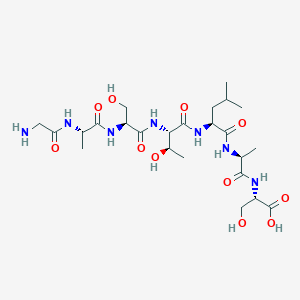
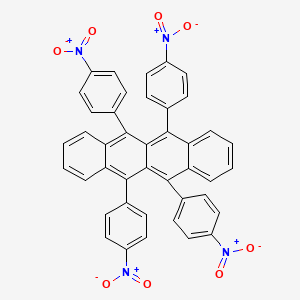
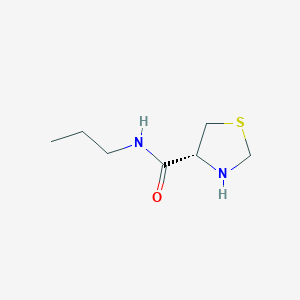
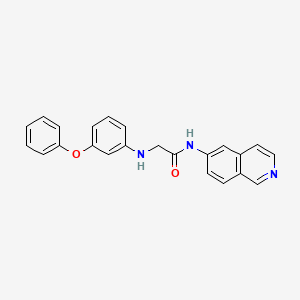
![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
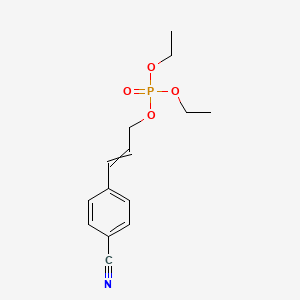
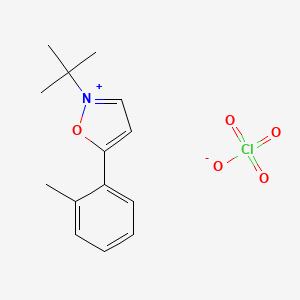
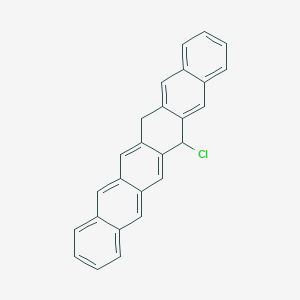
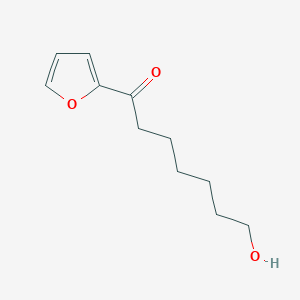
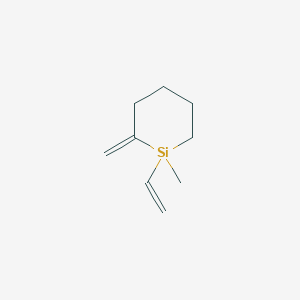
![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
